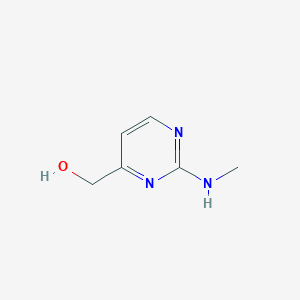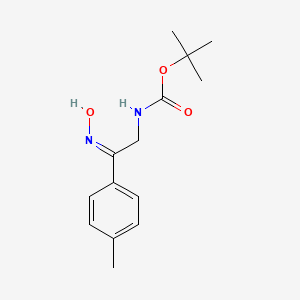![molecular formula C14H19NO4 B3166566 tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 912762-33-5](/img/structure/B3166566.png)
tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate
Vue d'ensemble
Description
The compound “tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate” is a derivative of the N-Boc piperazine . N-Boc piperazine derivatives are often used as building blocks or intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, N-Boc piperazine derivatives are typically synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Applications De Recherche Scientifique
Biodegradation and Environmental Fate
Biodegradation and Environmental Fate of Ethers
Studies have focused on the biodegradation and environmental fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater. These studies have identified microorganisms capable of degrading ether compounds and have explored the mechanisms and pathways of biodegradation, which could be relevant for understanding the environmental impact and degradation processes of tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate (Thornton et al., 2020).
Synthetic Applications and Chemical Properties
Synthesis of Methyl tert-Butyl Ether (MTBE)
Research on catalysts for the synthesis of MTBE, an anti-knocking additive in gasoline, has been conducted to find environmentally friendly alternatives. Such studies delve into the physical chemistry of the synthesis process, which may offer parallels to the synthesis or applications of this compound (Bielański et al., 2003).
Removal and Purification Techniques
Adsorption Studies for Removal from Environment
The widespread use of MTBE has led to its presence in the environment, prompting research into adsorption techniques for its removal. Similar methodologies could potentially be applied to the removal of this compound from aqueous solutions, focusing on the efficacy of different adsorbents (Vakili et al., 2017).
Bioremediation and Natural Attenuation
Bioremediation of MTBE
There is conclusive evidence supporting the biotransformation and complete mineralization of MTBE under aerobic conditions, as well as increasing evidence of anaerobic biotransformation. These findings could be relevant when considering bioremediation strategies for related compounds, including this compound (Fiorenza & Rifai, 2003).
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)10-6-5-7-11(8-10)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEMSQHRMOUOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)

![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)


![Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B3166520.png)
![Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3166533.png)


![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166574.png)
![tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166581.png)
![[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166587.png)

